2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Thermoresponsive hydrogels LCST tuning Stimuli-responsive polymers

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (CAS 48067-72-7) is a monofunctional acrylate monomer belonging to the oligo(ethylene glycol) alkyl ether acrylate family. Its side chain contains three ethylene oxide units terminated by a methoxy group, which imparts a balance of hydrophilicity and flexibility.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
CAS No. 48067-72-7
Cat. No. B1608352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
CAS48067-72-7
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOC(=O)C=C
InChIInChI=1S/C10H18O5/c1-3-10(11)15-9-8-14-7-6-13-5-4-12-2/h3H,1,4-9H2,2H3
InChIKeyNMLCFUMBGQIRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (CAS 48067-72-7): A Triethylene Glycol Monomethyl Ether Acrylate for Thermoresponsive and Anti-Fouling Polymer Designs


2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (CAS 48067-72-7) is a monofunctional acrylate monomer belonging to the oligo(ethylene glycol) alkyl ether acrylate family. Its side chain contains three ethylene oxide units terminated by a methoxy group, which imparts a balance of hydrophilicity and flexibility. The monomer is a liquid at room temperature (predicted density ~1.033 g/cm³, boiling point ~277.8 °C, flash point 117 °C) and is typically supplied stabilized with MEHQ [1]. Upon free-radical polymerization, it yields poly(tri(ethylene glycol) monomethyl ether acrylate) (PTEGA or PMe3A), a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous media [2]. This LCST behavior, combined with the protein‑adsorption‑suppressing character inherited from its shorter‑chain analogues, makes the monomer a strategic building block for stimuli‑responsive hydrogels, anti‑fouling coatings, and drug‑delivery vehicles.

Why Generic Substitution Fails: Critical Dependence of Thermoresponsive and Adsorption Properties on Oligo(ethylene glycol) Side-Chain Length


Oligo(ethylene glycol) acrylate monomers are frequently treated as interchangeable “PEG‑acrylate” building blocks, but small variations in the number of ethylene oxide repeats and the terminal alkyl group lead to substantial differences in polymer LCST, dye‑adsorption capacity, and protein‑adsorption behavior [1][2]. For example, replacing the tri(ethylene glycol) side chain of 2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate with a di(ethylene glycol) analogue drops the LCST of the resulting hydrogel by roughly 28–35 °C, while switching the terminal methyl group to an ethyl group depresses it by an additional 38 °C [3]. These property shifts are not linear; they directly determine whether a material remains swollen and functional at physiological temperature or collapses prematurely. Therefore, substituting the target monomer with a shorter‑ or longer‑chain analogue without re‑optimizing the formulation will fundamentally alter the thermoresponsive performance, dye‑binding capacity, and anti‑fouling characteristics of the final polymer product.

Quantitative Differentiation Evidence for 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate Relative to Closest Oligo(ethylene glycol) Acrylate Analogs


LCST of PTEGA Hydrogel Is ~80 °C, 28–35 °C Higher Than Di(ethylene glycol)-Based Analogues

The LCST of a cross-linked poly(tri(ethylene glycol) monomethyl ether acrylate) (PTEGA) gel, prepared with 2 mol% DEGDA crosslinker, is approximately 80 °C in pure water. This is 28 °C higher than the LCST of the di(ethylene glycol) monomethyl ether acrylate (PDEGA) gel (~52 °C) and 66 °C higher than the di(ethylene glycol) monoethyl ether acrylate (PeDEGA) gel (~14 °C) [1]. The corresponding linear PTEGA polymer exhibits a cloud point of ~70 °C, confirming the trend observed in the gel state [1].

Thermoresponsive hydrogels LCST tuning Stimuli-responsive polymers

pME3A Microgels Adsorb 48% More Tartrazine Than pME2A, Demonstrating Enhanced Anionic Dye Removal Capacity

In a systematic study of anionic dye adsorption onto pMEA-analogue microspheres, poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate) (pME3A) exhibited a maximum Langmuir adsorption capacity (Qm) of 90.8 mg/g for tartrazine, compared to 61.0 mg/g for poly(2-(2-methoxyethoxy)ethyl acrylate) (pME2A) and 15.9 mg/g for poly(2-methoxyethyl acrylate) (pMEA) [1]. For erythrosine, pME3A (127 mg/g) showed slightly lower capacity than pMEA (164 mg/g) but comparable to pME2A (129 mg/g); however, the affinity constant (b) for erythrosine was lowest for pME3A (0.004 L/mg) [1], indicating weaker binding that may facilitate dye release in regeneration cycles.

Dye adsorption Wastewater treatment Microgel adsorbents

PME3A Homopolymer Is Water-Soluble at 37 °C, Unlike PMEA, Enabling Solution-Phase Biomedical Processing

While poly(2-methoxyethyl acrylate) (PMEA) is water-insoluble at 37 °C, its analogues with extended oligo(ethylene glycol) side chains—poly(2-(2-methoxyethoxy)ethyl acrylate) (PMe2A) and poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate) (PMe3A)—are both water-soluble at this temperature [1]. Dynamic light scattering measurements show that PMe3A forms nanoparticles of approximately 10 nm in PBS, indicative of a well‑solvated, single‑chain conformation suitable for intravenous administration and cellular uptake studies [1].

Water-soluble polymers Drug delivery Polymer solubility

PMe3A-Coated Surfaces Suppress Protein Adsorption and Promote Adipogenesis, Matching PMEA Bioinertness While Adding Thermoresponsiveness

PMEA and its analogues PMe2A and PMe3A all significantly suppress protein adsorption and support adipogenesis of 3T3-L1 cells with minimal focal adhesion formation, indicating a conserved anti‑fouling mechanism across the series [1]. However, PMe3A uniquely combines this bioinert character with LCST‑type thermoresponsiveness around 37–40 °C, a feature absent in PMEA [1][2]. This dual functionality—anti‑fouling plus thermal switching—is not achievable with the shorter‑chain PMEA or PMe2A analogues.

Protein adsorption Cell adhesion Biocompatible coatings

Cellular Uptake of PMe3A Is Lower Than PMe2A, Offering Tunable Internalization Kinetics for Drug-Delivery Design

Flow cytometry analysis of A549 human lung epithelial cells incubated with fluorescently labeled PMe2A and PMe3A revealed that the mean fluorescence intensity of PMe2A-treated cells was significantly higher than that of PMe3A-treated cells [1]. This indicates that the longer tri(ethylene glycol) side chain of PMe3A reduces the degree of cellular internalization relative to the di(ethylene glycol) analogue, despite both polymers being water‑soluble and of similar hydrodynamic size (~10 nm).

Cellular uptake Flow cytometry Nanoparticle delivery

Validated Application Scenarios for 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (CAS 48067-72-7) Based on Quantitative Differentiation Evidence


Thermoresponsive Hydrogels for Drug Delivery at Physiological Temperature

The high LCST (~80 °C) of PTEGA hydrogels ensures they remain swollen and hydrated at 37 °C, unlike PDEGA (~52 °C) or PeDEGA (~14 °C) gels that would collapse [1]. This makes PTEGA-based carriers ideal for subcutaneous or intraperitoneal drug depots that must function at body temperature without premature deswelling. The combination with bioinert, protein‑adsorption‑suppressing properties [2] further reduces foreign‑body response.

Selective Anionic Dye Adsorbents for Textile and Food Industry Wastewater

pME3A microspheres exhibit a 48% higher tartrazine adsorption capacity (90.8 mg/g) compared to the di(ethylene glycol) analogue pME2A (61.0 mg/g) [3]. This selectivity makes pME3A-based adsorbents particularly valuable for polishing steps in wastewater treatment where tartrazine removal is critical, while their weaker erythrosine affinity facilitates adsorbent regeneration.

Anti-Fouling Medical Device Coatings with Thermal Switching Capability

PMe3A combines the protein‑adsorption‑suppressing, adipogenesis‑promoting surface phenotype of clinically relevant PMEA with thermoresponsive behavior [2][1]. This dual functionality enables coatings that resist fouling at body temperature while allowing triggered release or surface property switching upon mild heating, a feature unattainable with PMEA or PMe2A alone.

Extracellular Nanoparticle Carriers with Controlled Cellular Uptake

The lower cellular internalization of PMe3A compared to PMe2A [4] makes PMe3A the preferred backbone for nanoparticle formulations designed for prolonged blood circulation and extracellular target engagement, minimizing premature clearance by lung epithelial and other cell types.

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